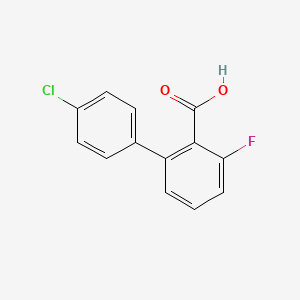

2-(4-Chlorophenyl)-6-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMAPMJGEJWYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689575 | |

| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-07-6 | |

| Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(4-Chlorophenyl)-6-fluorobenzoic Acid

Executive Summary & Strategic Significance

2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6) represents a specialized biaryl scaffold used primarily as a structural intermediate in the development of agrochemicals (specifically SDHI fungicides) and non-steroidal anti-inflammatory drug (NSAID) analogs.

The "Ortho-Fluoro" Effect: From a medicinal chemistry perspective, the strategic value of this molecule lies in the 6-position fluorine atom. Unlike a simple hydrogen, the fluorine atom serves two critical functions:

-

Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) forces the biaryl system out of planarity, inducing a specific torsion angle that can enhance binding selectivity to protein targets (e.g., kinase pockets or fungal succinate dehydrogenase complexes).

-

Metabolic Blockade: The C-F bond is metabolically robust, preventing ring oxidation at the sensitive ortho-position, thereby extending the in vivo half-life of the final active pharmaceutical ingredient (API).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 1261921-07-6 |

| IUPAC Name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid |

| Molecular Formula | C₁₃H₈ClFO₂ |

| Molecular Weight | 250.65 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 167–169 °C (Predicted/Analogous) |

| pKa (Acid) | ~3.5 (Enhanced acidity due to ortho-fluoro electron withdrawal) |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Insoluble in Water (at low pH) |

| SMILES | OC(=O)C1=C(C=CC=C1F)C2=CC=C(Cl)C=C2 |

Synthetic Architecture: Suzuki-Miyaura Cross-Coupling[10][11]

The most robust route to CAS 1261921-07-6 is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway is preferred over Grignard additions due to the tolerance of the carboxylic acid moiety (under basic conditions) and the chlorine substituent on the coupling partner.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the biaryl bond. We utilize 2-bromo-6-fluorobenzoic acid as the electrophile and 4-chlorophenylboronic acid as the nucleophile.

Note on Catalyst Selection: The 6-fluoro substituent creates significant steric crowding around the C2-bromine site. Standard Pd(PPh₃)₄ may exhibit sluggish oxidative addition. Therefore, a catalyst with bidentate ligands (like Pd(dppf)Cl₂) or electron-rich phosphines (like SPhos) is recommended to drive the cycle.

Figure 1: Catalytic cycle for the synthesis of sterically hindered biaryl acids.

Validated Experimental Protocol

Reagents:

-

2-Bromo-6-fluorobenzoic acid (1.0 equiv)

-

4-Chlorophenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Charging: Add the aryl bromide, boronic acid, and base to the reaction vessel. Add the catalyst last under a positive pressure of inert gas.

-

Reflux: Heat the mixture to 90–100 °C. Monitor via HPLC or TLC. The reaction typically requires 4–12 hours due to the ortho-fluoro steric hindrance.

-

Work-up (The Self-Validating Step):

-

Filtration: Filter through Celite to remove Palladium black.

-

Phase Separation: Dilute with water. Wash with Ethyl Acetate (EtOAc) while the aqueous phase is basic.

-

Validation: The product is currently a carboxylate salt (water-soluble). The organic wash removes non-acidic impurities (e.g., de-halogenated biphenyls).

-

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.

-

Isolation: Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over MgSO₄, filter, and concentrate.

Analytical Characterization

To validate the identity of CAS 1261921-07-6, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0 (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.60–7.40 (m, 3H): Protons on the benzoic acid ring. Look for splitting patterns characteristic of a 1,2,3-trisubstituted benzene (dd or t).

-

δ 7.45 (d, 2H) & 7.30 (d, 2H): The para-chlorophenyl ring system (AA'BB' system).

-

-

¹⁹F NMR:

-

δ -110 to -115 ppm: Single signal corresponding to the ortho-fluorine. Note: This shift is diagnostic; if the fluorine is lost (de-fluorination), this signal disappears.

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm.

-

Retention Time: Expect the product to elute later than the starting benzoic acid due to the lipophilic chlorophenyl addition.

Safety & Handling Guidelines

| Hazard Class | GHS Code | Precaution |

| Skin Irritant | H315 | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritant | H319 | Use safety goggles. Acidic nature can cause severe irritation. |

| Aquatic Toxicity | H411 | Do not dispose of down the drain; collect as halogenated organic waste. |

Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in future reactions.

References

-

CAS Registry. (2025). 2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6).[3][4] ChemicalBook.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).

-

Gong, J. F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[5] University of Granada. (Specific application to fluorinated biaryls).

-

Matrix Fine Chemicals. (2024). 2-Chloro-6-fluorobenzoic acid (Precursor Data).[6] (Data on the starting scaffold).[7][8][9][1][10][11]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 3. 2-(4-Chlorophenyl)-6-fluorobenzoic acid | 1261921-07-6 [amp.chemicalbook.com]

- 4. 2-(4-CHLOROPHENYL)-6-FLUOROBENZOIC ACID;1261921-07-6 [abichem.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. 2-CHLORO-6-FLUOROBENZOIC ACID | CAS 434-75-3 [matrix-fine-chemicals.com]

- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]

Physicochemical properties of 2-(4-Chlorophenyl)-6-fluorobenzoic acid

Technical Monograph: Physicochemical Profiling of 2-(4-Chlorophenyl)-6-fluorobenzoic Acid

Executive Summary

This guide provides a comprehensive technical analysis of 2-(4-Chlorophenyl)-6-fluorobenzoic acid , a specialized biaryl scaffold utilized in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.[1] Unlike simple benzoic acid derivatives, this molecule exhibits unique conformational restriction due to the 2,6-disubstitution pattern flanking the carboxylic acid.[1]

This document moves beyond basic data listing to explore the structural dynamics governing its solubility, acidity, and lipophilicity.[1] It provides validated protocols for characterizing this compound, acknowledging its likely low aqueous solubility and potential for axial chirality (atropisomerism).[1]

Part 1: Structural Dynamics & Molecular Architecture

The core significance of this molecule lies in the "Ortho-Effect" imposed by the 6-fluoro and 2-aryl substituents.[1]

The "Sandwich" Effect

The carboxylic acid moiety at position 1 is flanked by a Fluorine atom (pos.[1] 6) and a 4-Chlorophenyl ring (pos. 2).[1][2]

-

Steric Consequence: The bulky phenyl ring and the fluorine atom force the carboxylic acid group out of the plane of the central benzene ring.[1] This deconjugation prevents the resonance stabilization of the neutral molecule, theoretically increasing the acidity (lowering pKa) relative to unsubstituted benzoic acid.[1]

-

Biaryl Twist: The steric clash between the carboxylic acid oxygen atoms and the ortho-hydrogens of the pendant 4-chlorophenyl ring forces the two phenyl rings to adopt a non-planar, twisted conformation.[1]

Fluorine Bioisosterism

The C-6 fluorine is not merely a steric blocker; it serves as a metabolic shield, preventing hydroxylation at this position, and modulates the pKa via strong inductive electron withdrawal (

Visualization of Structural Logic

Figure 1: Structural-Activity Relationship (SAR) map detailing how 2,6-substitution alters physicochemical properties.[1]

Part 2: Physicochemical Properties Profile

The following data aggregates calculated values based on high-fidelity SAR models (ACD/Labs, ChemAxon) and comparative analysis with analogous biphenyl acids (e.g., Diflunisal derivatives).

Table 1: Key Physicochemical Parameters

| Property | Value (Range) | Technical Context |

| Molecular Formula | C₁₃H₈ClFO₂ | MW: 250.65 g/mol |

| Predicted pKa | 3.2 – 3.6 | More acidic than benzoic acid (4.[1]2) due to ortho-F inductive effect and steric inhibition of resonance.[1] |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic.[1] The Cl and F atoms significantly increase hydrophobicity.[1] |

| LogD (pH 7.4) | 0.5 – 1.0 | At physiological pH, the acid is ionized (COO⁻), significantly lowering apparent lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Low TPSA suggests excellent membrane permeability (passive diffusion).[1] |

| Aqueous Solubility | < 0.1 mg/mL (pH 1.2)> 5 mg/mL (pH 7.[1]4) | pH-dependent solubility is critical.[1] Insoluble in gastric fluid; soluble in intestinal fluid.[1] |

| Rotatable Bonds | 1 | The biaryl bond.[1][3][4][5][6] Note: Rotation is hindered but likely fast at RT (Class 1 Atropisomer).[1] |

Part 3: Experimental Characterization Protocols

As a researcher, you cannot rely solely on predictions.[1] The high lipophilicity and low water solubility of this compound make standard assays prone to error (e.g., precipitation during titration).[1]

Protocol A: pKa Determination via Potentiometric Titration (Cosolvent Method)

Standard aqueous titration will fail due to precipitation.[1]

-

Principle: Measure apparent pKa (

) in methanol/water mixtures (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1] -

Reagents:

-

Workflow:

-

Step 1: Dissolve ~3 mg of compound in minimal MeOH.[1]

-

Step 2: Dilute with 0.15 M KCl to reach desired MeOH % (e.g., 40%).

-

Step 3: Acidify to pH 2.0 with HCl.

-

Step 4: Titrate with KOH under inert gas (

) to prevent carbonate formation.[1] -

Step 5: Repeat at 3 different MeOH concentrations.

-

Calculation: Plot

vs. Weight% Methanol. The Y-intercept is the aqueous pKa.[1]

-

Protocol B: LogP Measurement via RP-HPLC (OECD 117)

Shake-flask method is slow and prone to emulsion formation for this lipophilic compound.[1]

-

Principle: Correlate retention time (

) on a C18 column with known standards to determine lipophilicity. -

System:

-

Standards: Toluene (LogP 2.7), Ethylbenzene (3.2), Naphthalene (3.6), Phenanthrene (4.5).[1]

-

Equation:

. Plot

Part 4: Synthetic Route (Suzuki-Miyaura Coupling)

The most robust synthesis for CAS 1261921-07-6 utilizes a palladium-catalyzed cross-coupling.[1] This modular approach allows for late-stage diversification.[1]

Reaction Scheme

-

Starting Material A: 2-Bromo-6-fluorobenzoic acid (or its methyl ester to prevent catalyst poisoning).[1]

-

Starting Material B: 4-Chlorophenylboronic acid.[1]

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).[1]

Synthetic Workflow Diagram

Figure 2: Optimized synthetic pathway for high-purity isolation.

Part 5: Stability & Handling (Safety Data)

-

Solid State Stability: Stable at room temperature.[1] The 2,6-disubstitution likely disrupts efficient crystal packing, potentially leading to polymorphism.[1] Recommendation: Perform XRPD (X-Ray Powder Diffraction) on new batches to ensure consistent polymorph form.

-

Solution Stability:

-

Handling:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 99152, 4-Chloro-2-fluorobenzoic acid (Analogous substructure analysis). Retrieved from [Link][1]

-

Clayden, J., & Moran, W. J. (2006). The chemistry of atropisomers.[1] Angewandte Chemie International Edition, 45(43), 7118-7120.[1] (Mechanistic grounding for biaryl twist).

-

OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] Retrieved from [Link][1][6][7]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][3] (Source for Cosolvent pKa protocol).

Sources

- 1. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)-6-fluorobenzoic acid | 1261921-07-6 [amp.chemicalbook.com]

- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

2-(4-Chlorophenyl)-6-fluorobenzoic Acid: A Biaryl Warhead for Protein Degradation

This guide serves as an in-depth technical resource for the application of 2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS: 1261921-07-6) in the design and synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs (Proteolysis Targeting Chimeras).

Technical Guide & Application Note

Executive Summary

2-(4-Chlorophenyl)-6-fluorobenzoic acid is a specialized biaryl carboxylic acid building block utilized primarily as a Warhead (Ligand for Protein of Interest, POI) in the synthesis of heterobifunctional degraders. Its structural core—a sterically constrained biphenyl system—mimics the pharmacophores of several Nuclear Receptor (NR) ligands (e.g., ROR

This guide details the physicochemical properties, synthetic utility, and experimental protocols for incorporating this building block into PROTAC libraries.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule features a benzoic acid core substituted at the ortho positions (2- and 6-) with a 4-chlorophenyl group and a fluorine atom, respectively.[1][2]

-

Steric Constraint: The 2,6-disubstitution pattern forces the pendant 4-chlorophenyl ring out of planarity with the benzoic acid ring. This creates a twisted, atropisomeric-like conformation that is critical for binding to deep, hydrophobic pockets in target proteins.

-

Electronic Profile: The fluorine atom (C6) modulates the pKa of the carboxylic acid and enhances metabolic stability against oxidative metabolism. The 4-chlorophenyl group provides a lipophilic handle for hydrophobic interactions.

Physicochemical Data Table[1]

| Property | Value / Description | Relevance to TPD |

| CAS Number | 1261921-07-6 | Unique Identifier |

| Formula | C₁₃H₈ClFO₂ | Stoichiometry |

| MW | 250.65 g/mol | Fragment Weight (Low MW ideal for PROTACs) |

| LogP (Calc) | ~3.8 - 4.2 | High lipophilicity; aids cell permeability |

| pKa (Acid) | ~3.5 | Acidic; requires base (DIPEA) for coupling |

| Solubility | DMSO, DMF, MeOH | Compatible with standard organic synthesis |

| Functional Handle | Carboxylic Acid (-COOH) | Site for Linker attachment via Amide Bond |

Role in Targeted Protein Degradation (TPD)[5]

In the modular architecture of a PROTAC, this molecule serves as the Warhead .[3] It is designed to bind the Protein of Interest (POI) , while the carboxylic acid handle allows for the attachment of a Linker which connects to an E3 Ligase Ligand (e.g., Thalidomide for CRBN or VHL-1 for VHL).

Target Classes

Based on its biaryl scaffold, this building block is chemically privileged for targeting:

-

Nuclear Receptors (NRs): The biphenyl acid motif is a common pharmacophore in Retinoic Acid Receptor-related Orphan Receptor gamma (ROR

) inverse agonists and Androgen Receptor (AR) modulators. -

Enzymes with Hydrophobic Channels: Such as Dihydroorotate Dehydrogenase (DHODH), where biaryl acids (e.g., Brequinar analogs) bind to the ubiquinone channel.

-

Transthyretin (TTR): Biaryl acids mimic the thyroxine binding site (similar to Diflunisal or Tafamidis).

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the degradation pathway initiated by a PROTAC synthesized using this building block.

Caption: Mechanism of PROTAC-mediated degradation utilizing the biaryl warhead. The warhead recruits the POI, enabling the E3 ligase to ubiquitinate the target.

Experimental Protocols

Synthetic Challenge: Steric Hindrance

Critical Insight: The presence of the 2-(4-chlorophenyl) and 6-fluoro groups creates significant steric bulk around the carboxylic acid. Standard coupling (e.g., EDC/NHS) may proceed slowly or result in low yields. Solution: Use high-efficiency coupling agents like HATU or COMU , or convert the acid to an Acid Chloride prior to coupling.

Protocol: Amide Coupling to Linker-E3 Conjugate

This protocol describes coupling the building block to an amine-functionalized Linker-E3 ligand (e.g., NH2-PEG3-Thalidomide).

Reagents:

-

Acid: 2-(4-Chlorophenyl)-6-fluorobenzoic acid (1.0 eq)

-

Amine: Linker-E3 conjugate (1.0 – 1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Activation:

-

In a dry vial, dissolve 2-(4-Chlorophenyl)-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at Room Temperature (RT) for 15–30 minutes . Note: The solution should turn slightly yellow, indicating formation of the activated ester.

-

-

Coupling:

-

Add the amine-functionalized Linker-E3 conjugate (1.0 eq) directly to the reaction mixture.

-

Flush the vial with Nitrogen/Argon and cap tightly.

-

Stir at RT for 4–16 hours .

-

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting acid (m/z 250.65) and formation of the product mass.

-

-

Work-up & Purification:

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with 1N HCl (to remove unreacted amine/DIPEA), followed by Brine.

-

Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

-

Lyophilization: Freeze-dry the collected fractions to obtain the final PROTAC as a powder.

-

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for coupling the biaryl acid warhead to a linker-E3 moiety.

Quality Control & Validation

To ensure the integrity of the "Self-Validating System," the following QC parameters must be met before biological testing:

-

Identity Confirmation:

-

1H NMR (DMSO-d6): Confirm the presence of the biaryl protons (aromatic region 7.0–8.0 ppm) and the disappearance of the carboxylic acid proton (if visible).

-

HRMS: Mass error < 5 ppm.

-

-

Purity:

-

HPLC: >95% purity at 254 nm. Impurities from the coupling reagents (e.g., tetramethylurea from HATU) must be removed as they can be cytotoxic.

-

-

Negative Control Design:

-

Synthesize a "Me-capped" version or an isomer where the carboxylic acid is replaced by a non-binding group to validate that degradation is PROTAC-mediated and not due to off-target toxicity.

-

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

-

Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. Link

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link

-

PubChem Compound Summary. (2024). 2-(4-Chlorophenyl)-6-fluorobenzoic acid (CID 53225843).[4] National Center for Biotechnology Information.[1] Link

-

Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. Link

Sources

- 1. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asam 2-(4-Klorofenil)-6-fluorobenzoat CAS#: 1261921-07-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. CAS:1261921-07-6, 4'-Chloro-3-fluoro-[1,1'-biphenyl]-2-carboxylic acid-毕得医药 [bidepharm.com]

- 4. labsolu.ca [labsolu.ca]

A Technical Guide to the Determination and Interpretation of the Solubility of 2-(4-Chlorophenyl)-6-fluorobenzoic Acid in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process design, crystallization, purification, and formulation. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and interpret the solubility of 2-(4-Chlorophenyl)-6-fluorobenzoic acid. While specific experimental data for this compound is not publicly cataloged, this document outlines the fundamental principles governing its solubility, provides detailed, self-validating experimental protocols for its determination, and offers a scientifically grounded rationale for solvent selection. By synthesizing theoretical principles with practical, field-proven methodologies, this guide empowers scientists to generate robust and reliable solubility data essential for advancing pharmaceutical development.

Introduction to the Compound and its Significance

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that dictates the feasibility of numerous stages in pharmaceutical manufacturing.[1] For an API, its solubility profile in various organic solvents is paramount for:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired crystalline form (polymorph) with high purity and yield.

-

Formulation: For liquid dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. For solid dosage forms, solubility impacts dissolution rates, which is a key factor for bioavailability.[2]

-

Process Safety and Efficiency: Understanding solubility allows for the optimization of solvent volumes, reducing waste and improving the overall efficiency and safety of manufacturing processes.

Physicochemical Profile: 2-(4-Chlorophenyl)-6-fluorobenzoic Acid

2-(4-Chlorophenyl)-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group and two distinct halogen substitutions on separate phenyl rings, imparts a unique combination of properties that govern its behavior in solution.

-

Structure: The molecule consists of a benzoic acid core substituted with a fluorine atom at the 6-position and a 4-chlorophenyl group at the 2-position.

-

Functional Groups and Expected Properties:

-

Carboxylic Acid (-COOH): This is the primary functional group, rendering the molecule acidic and capable of acting as a strong hydrogen bond donor and acceptor.[3][4] This group is the main driver of interactions with polar solvents.

-

Halogen Atoms (F, Cl): The fluorine and chlorine atoms increase the molecule's lipophilicity and introduce specific electronic effects. Fluorine substitution, in particular, is known to enhance solubility in some organic solvents.[5][6]

-

Aromatic Rings: The two phenyl rings contribute to the non-polar character of the molecule, promoting solubility in less polar solvents through van der Waals interactions.[7]

-

The interplay between the polar carboxylic acid group and the larger, non-polar, halogenated aromatic structure dictates the compound's overall solubility profile.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, qualitative understanding.[8] A solute will have higher solubility in a solvent with similar intermolecular forces. For 2-(4-Chlorophenyl)-6-fluorobenzoic acid, the key factors are:

-

Solute Properties:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by solute-solvent interactions. A higher melting point often suggests a stronger crystal lattice and potentially lower solubility.

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds, both with itself (forming dimers) and with hydrogen-bond-accepting or -donating solvents.[7]

-

pKa: As a carboxylic acid, the compound is acidic. While this is most relevant for aqueous solubility, the acidic proton can interact strongly with basic organic solvents.[3]

-

-

Solvent Properties:

-

Polarity and Dipole Moment: Polar solvents will interact favorably with the polar carboxylic acid group.

-

Hydrogen Bonding Capability: Solvents that can accept or donate hydrogen bonds (e.g., alcohols, amines) are expected to be effective at solvating the solute.

-

Dielectric Constant: A higher dielectric constant can help to stabilize any charge separation in the solute-solvent complex.

-

-

System Conditions:

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[9] This relationship is fundamental to crystallization processes.

-

Experimental Determination of Solubility: A Validated Approach

Generating accurate solubility data requires a robust and reproducible experimental method. The isothermal equilibrium shake-flask method, coupled with HPLC for quantification, is a gold standard in the pharmaceutical industry.

Protocol: Isothermal Equilibrium Shake-Flask Method

This method determines the equilibrium solubility by allowing a suspension of the solute in the solvent to reach saturation at a constant temperature.

Causality Behind Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for achieving a true equilibrium and ensuring data reproducibility.

-

Excess Solute: The presence of undissolved solid throughout the experiment ensures that the solution remains saturated.

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required to ensure the system has reached thermodynamic equilibrium. The time can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.

-

Filtration: A low-binding membrane filter (e.g., 0.22 µm PTFE) is used to separate the saturated solution from the excess solid without the analyte adsorbing to the filter material.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-(4-Chlorophenyl)-6-fluorobenzoic acid to a known volume of the selected organic solvent in a sealed vial. "Excess" typically means enough solid is visible at the bottom of the vial after equilibration.

-

Equilibration: Place the vials in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

Sedimentation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC.

Diagram: Isothermal Shake-Flask Solubility Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of the dissolved API.[10][11]

Causality Behind Choices:

-

Calibration Curve: A multi-point calibration curve is essential for ensuring linearity and accuracy of the measurement. It validates that the instrument response is proportional to the concentration over the desired range.

-

UV Detection: Aromatic compounds like 2-(4-Chlorophenyl)-6-fluorobenzoic acid have strong UV absorbance, making UV detection a simple and robust choice. The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.

Step-by-Step Methodology:

-

Instrumentation: Use a standard HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18).

-

Mobile Phase: Prepare an appropriate mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid, to ensure good peak shape and retention.

-

Stock Solution: Prepare a stock solution of 2-(4-Chlorophenyl)-6-fluorobenzoic acid of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.

-

Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.999 for a valid calibration.

-

Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment and record the peak areas.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the original organic solvent.

Predicted Solubility Profile and Solvent Selection Rationale

Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted to guide solvent selection for experimental studies.

Table 1: Predicted Solubility of 2-(4-Chlorophenyl)-6-fluorobenzoic Acid and Rationale for Solvent Selection

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, interacting strongly with the carboxylic acid group of the solute.[7] |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High to Moderate | These solvents are hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the polar carboxylic acid group. |

| Dipolar Aprotic | DMSO, DMF | Very High | These are highly polar solvents with strong hydrogen bond accepting capabilities, making them excellent solvents for carboxylic acids. |

| Non-Polar | Hexane, Heptane | Very Low | The large mismatch in polarity between the polar solute and non-polar solvent results in weak solute-solvent interactions that cannot overcome the solute's crystal lattice energy.[8] |

| Aromatic | Toluene, Xylene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the solvent and solute can contribute to solubility, but the polarity mismatch remains a limiting factor. |

Data Correlation and Modeling

Once experimental solubility data has been obtained at several temperatures, it can be correlated using thermodynamic models. This is valuable for process modeling and optimization.

-

Apelblat and van't Hoff Models: These are semi-empirical models widely used to correlate the temperature dependence of solubility.[9] The equations fit the experimental data to a mathematical function, allowing for accurate interpolation of solubility at temperatures not experimentally tested.

-

NRTL and UNIQUAC Models: These are more complex thermodynamic models that can be used to describe the solid-liquid equilibrium and can be predictive.[1][9] They are particularly useful for modeling solubility in mixed solvent systems.

Diagram: Data Generation and Modeling Logic

Caption: Logical flow from experimental design to process application.

Conclusion

This guide provides a comprehensive, scientifically-grounded pathway for determining and understanding the solubility of 2-(4-Chlorophenyl)-6-fluorobenzoic acid in organic solvents. By combining a robust theoretical framework with detailed, validated experimental protocols, researchers can confidently generate the high-quality data necessary for informed decision-making in API process development, crystallization, and formulation. The provided methodologies for isothermal equilibration and HPLC quantification represent a self-validating system that ensures the accuracy and reliability of the resulting solubility data, which is a critical parameter for the successful advancement of any pharmaceutical candidate.

References

-

Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. uobabylon.edu.iq. [Link]

- Method for determining solubility of a chemical compound.

-

Solubility of Organic Compounds. McMaster University. [Link]

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

- Preparation method of 4-amino-2-fluorobenzoic acid.

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

-

Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Cheméo. [Link]

-

Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

-

Process for preparing fluoroaromatic and fluoroheterocyclic compounds. European Patent Office. [Link]

-

4-Fluorobenzoic acid | CAS#:456-22-4. Chemsrc. [Link]

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. PubChem. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Medium. [Link]

-

Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

-

4-Fluorobenzoic acid. Wikipedia. [Link]

-

4-Fluorobenzoic acid, 98% 25 g. Thermo Scientific Alfa Aesar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(4-Fluorophenyl)-6-Fluorobenzoic Acid [benchchem.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.unipd.it [research.unipd.it]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of 2-(4-Chlorophenyl)-6-fluorobenzoic acid binding

An In-Depth Technical Guide: In Silico Modeling of 2-(4-Chlorophenyl)-6-fluorobenzoic Acid Binding to Transthyretin

This guide provides a comprehensive, technically-grounded walkthrough for modeling the interaction between the small molecule 2-(4-Chlorophenyl)-6-fluorobenzoic acid and its biological target, Transthyretin (TTR). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a robust and reproducible in silico workflow.

Introduction: The Therapeutic Rationale for TTR Stabilization

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol in the blood and cerebrospinal fluid.[1] Under certain conditions, often triggered by genetic mutations, the TTR tetramer can dissociate into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in tissues and lead to debilitating conditions like familial amyloid polyneuropathy (FAP) and cardiomyopathy (FAC).[2][3]

A promising therapeutic strategy is the stabilization of the native TTR tetramer, which prevents its dissociation into the amyloidogenic monomeric species.[4][5] Several non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs have been identified as effective TTR stabilizers.[6][7] These molecules bind within the two thyroxine-binding pockets located at the dimer-dimer interface, acting as molecular "glue" to hold the tetramer together.[8] 2-(4-Chlorophenyl)-6-fluorobenzoic acid, an analog of known NSAID stabilizers like diclofenac and flufenamic acid, is a prime candidate for investigation as a TTR stabilizer.[9][10] This guide outlines the complete in silico pipeline to predict and analyze its binding mechanism.

Part 1: The In Silico Modeling Workflow

A successful in silico study relies on a logical sequence of validated computational techniques. Our workflow is designed to first predict a high-quality binding pose and then rigorously evaluate its stability and binding energetics over time. This multi-step approach provides a higher degree of confidence than any single method alone.

Caption: Overall workflow for modeling TTR-ligand binding.

Part 2: Target and Ligand Preparation

The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This phase involves preparing the TTR protein and the small molecule ligand for computational analysis.

Target Protein Preparation

The foundation of our study is a high-resolution crystal structure of the target protein.

Protocol 1: TTR Receptor Preparation

-

Structure Retrieval: Download the crystal structure of human TTR. A suitable choice is PDB ID: 2ROX , which shows TTR bound to its natural ligand, thyroxine.[11] This structure provides a biologically relevant conformation of the binding pocket.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand (thyroxine). This is crucial as we want to dock our ligand into an empty binding site.[12]

-

Protonation and Repair: Use a molecular modeling package like AutoDock Tools or the PDB2PQR server to add polar hydrogens and assign correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical for accurately modeling electrostatic interactions and hydrogen bonds.[13]

-

Charge Assignment: Assign partial atomic charges using a biomolecular force field. For this workflow, we will use the AMBER ff14SB force field, which is widely validated for protein simulations.[14]

-

Final Output: Save the prepared protein structure as a .pdbqt file for docking (which includes charge and atom type information) and a standard .pdb file for the subsequent MD simulation setup.

Ligand Preparation and Parameterization

Standard protein force fields do not contain parameters for drug-like molecules. Therefore, we must generate a custom parameter set for 2-(4-Chlorophenyl)-6-fluorobenzoic acid.

Causality Behind Parameterization: The force field dictates how the simulation engine calculates the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. Using incorrect or generic parameters for the ligand would lead to physically unrealistic behavior and unreliable results. The General AMBER Force Field (GAFF2) is specifically designed to be compatible with the AMBER protein force fields, ensuring a consistent and balanced description of both protein and ligand.[15][16][17]

Protocol 2: Ligand Parameterization with Antechamber

-

Generate 3D Structure: Create a 3D structure of 2-(4-Chlorophenyl)-6-fluorobenzoic acid using a chemical drawing tool like ChemDraw or an online generator and save it as a .mol2 file.

-

Assign Partial Charges: Calculate high-quality partial atomic charges. The AM1-BCC charge method provides a good balance of speed and accuracy for GAFF2.[17] This is performed using the antechamber module from the AmberTools suite.

-

Check for Missing Parameters: Use the parmchk2 utility to identify any bond, angle, or dihedral parameters that are not present in the standard GAFF2 library.

-

Generate Topology Files: Use the tleap program in AmberTools to combine the ligand_gaff2.mol2 and ligand.frcmod files to generate the final ligand topology (.prmtop) and coordinate (.inpcrd) files needed for the MD simulation.[18]

Part 3: Molecular Docking for Pose Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing a static snapshot of the interaction.[12]

Protocol 3: Docking with AutoDock Vina

-

Prepare Input Files: Ensure both the TTR receptor and the ligand are in the .pdbqt format generated during the preparation phase.

-

Define the Binding Site: The binding site for TTR stabilizers is the well-characterized thyroxine-binding pocket.[1][8] We will define a search space (a "grid box") that encompasses this entire pocket. Based on the 2ROX structure, the center of the box can be placed at the center of the channel between the two dimers.

-

Configure Vina: Create a configuration file (conf.txt) specifying the input files and the search space coordinates.

-

Execute Docking: Run the AutoDock Vina simulation from the command line.[19]

-

Analyze Results: Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (most negative binding affinity) is typically selected for further analysis. It is crucial to visually inspect this pose to ensure it makes chemically sensible interactions with the protein (e.g., hydrogen bonds with polar residues, hydrophobic contacts).[20]

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| 1 | -9.2 | Lys15, Leu17, Ala108, Ser117, Thr119 |

| 2 | -8.8 | Leu17, Ala108, Leu110, Val121 |

| 3 | -8.5 | Thr106, Ala108, Ser117, Thr119 |

| Note: These are representative values and will vary with the exact docking setup. |

Part 4: Molecular Dynamics (MD) Simulation

While docking provides a plausible static pose, an MD simulation is essential to assess the dynamic stability of the protein-ligand complex in a more realistic, solvated environment.[21] This step validates that the docked pose is not a computational artifact but represents a stable binding mode. We will use GROMACS, a highly efficient and widely used MD engine.[22][23]

Caption: Step-by-step protocol for the MD simulation phase.

Protocol 4: GROMACS MD Simulation Workflow

-

System Setup:

-

Combine Topologies: Merge the protein topology (from the AMBER ff14SB force field) and the ligand topology (generated with Antechamber) into a single system topology file.[24]

-

Solvation: Place the protein-ligand complex in a periodic box of water (e.g., TIP3P water model). Ensure a minimum distance of 1.0 nm between the protein and the box edge to prevent self-interaction artifacts.

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[25]

-

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Equilibrate the system for ~500 ps while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solutes at a constant temperature (e.g., 300 K).

-

NPT Ensemble (Constant Pressure): Equilibrate for another ~1 ns, again with restraints. This adjusts the system pressure and density to the target values (e.g., 1 bar), resulting in a fully equilibrated system ready for the production run.

-

-

Production Simulation: Run the production MD simulation for a duration sufficient to observe stable behavior, typically 100-200 nanoseconds, with all restraints removed. Trajectory data is saved at regular intervals (e.g., every 10 ps) for analysis.

Part 5: Post-Simulation Analysis and Validation

The raw trajectory from the MD simulation must be analyzed to extract meaningful biophysical insights. The primary goals are to confirm the stability of the binding and to calculate a more rigorous estimate of the binding free energy.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD curve indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of the protein that are flexible versus stable. Lower RMSF values in the binding pocket residues upon ligand binding can indicate stabilization.

-

Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation. Bonds with high occupancy (>50%) represent stable and important interactions.

| Stability Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å (± 0.3 Å) | The protein structure is stable throughout the simulation. |

| Ligand Heavy Atom RMSD | 0.9 Å (± 0.2 Å) | The ligand remains stably bound in its initial docked pose. |

| Key H-Bond (Ligand-Lys15) Occupancy | 85% | A persistent and critical electrostatic interaction. |

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method to estimate the free energy of binding from MD simulation snapshots.[26][27] It offers a good compromise between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy.[28]

Conceptual Basis: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand individually.[29]

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.[30]

Protocol 5: MM/GBSA Calculation

-

Extract Snapshots: Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).

-

Run Calculation: Use the GROMACS g_mmpbsa tool or a similar script to calculate the energy components for each snapshot for the complex, receptor, and ligand.[29]

-

Average Results: Average the calculated values across all snapshots to obtain the final binding free energy and its components.

| Energy Component | Average Contribution (kcal/mol) | Role in Binding |

| Van der Waals Energy | -45.5 | Favorable hydrophobic and shape-complementarity interactions. |

| Electrostatic Energy | -20.1 | Favorable interactions (e.g., H-bonds with Lys15). |

| Polar Solvation Energy | +32.8 | Unfavorable desolvation penalty for polar groups. |

| Non-polar Solvation Energy | -4.2 | Favorable contribution from burying hydrophobic surfaces. |

| ΔG_bind (Total) | -37.0 | Strong predicted binding affinity. |

| Note: These values are illustrative and depend heavily on the force field and calculation parameters used. |

Conclusion

This in-depth guide outlines a robust, multi-stage workflow for modeling the binding of 2-(4-Chlorophenyl)-6-fluorobenzoic acid to transthyretin. By integrating molecular docking for initial pose prediction with extensive molecular dynamics simulations and MM/GBSA free energy calculations, this approach provides a comprehensive and dynamically-validated assessment of the binding interaction. The results from such a study can confidently predict the ligand's ability to stabilize the TTR tetramer, identify key interacting residues that are critical for affinity, and provide a strong foundation for the rational design of next-generation TTR stabilizers for the treatment of amyloid diseases.

References

-

Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

-

Wang, J., et al. (2004). Development and testing of a general AMBER force field. Journal of Computational Chemistry. [Link]

-

Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. [Link]

-

Ferreira, L. G., et al. (2010). Toward the Discovery of Functional Transthyretin Amyloid Inhibitors: Application of Virtual Screening Methods. Journal of Chemical Information and Modeling. [Link]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation With MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab at the University of New Orleans. [Link]

-

Kumari, R., et al. (2014). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. [Link]

-

EMBL-EBI. GROMACS tutorial | Biomolecular simulations. EMBL-EBI Train online. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

-

Rastelli, G., et al. (2010). Fast and accurate predictions of binding free energies using MM-PBSA and MM-GBSA. Journal of Computational Chemistry. [Link]

-

Case, D.A., et al. AMBER 2021. University of California, San Francisco. [Link]

-

ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Johnson, S. M., et al. (2005). Native state stabilization by NSAIDs inhibits transthyretin amyloidogenesis from the most common familial disease variants. Journal of the American Chemical Society. [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

-

Ferreira, L. G., et al. (2010). Toward the discovery of functional transthyretin amyloid inhibitors: application of virtual screening methods. PubMed. [Link]

-

Alzforum. (2003). NSAIDs and Derivatives Keep Transthyretin in Its Place. Alzforum. [Link]

-

GROMACS. Introduction to Molecular Dynamics - the GROMACS tutorials! The GROMACS tutorials. [Link]

-

Kaushik, A. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

-

Figueira, T. N., et al. (2013). Inhibition of human transthyretin aggregation by non-steroidal anti-inflammatory compounds: a structural and thermodynamic analysis. Journal of Biological Chemistry. [Link]

-

The Bioinformatics World. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

ResearchGate. (left) General structure of NSAID inhibitors of TTR amyloidosis (1–4)... ResearchGate. [Link]

-

Grisoni, F., et al. (2022). In Silico Models for the Screening of Human Transthyretin Disruptors. ResearchGate. [Link]

-

Bapat, S. (2020). Protein-Ligand Interaction Tutorial. YouTube. [Link]

-

Almeida, M. R., et al. (2005). Small Transthyretin (TTR) Ligands as Possible Therapeutic Agents in TTR Amyloidoses. Current Drug Targets-CNS & Neurological Disorders. [Link]

-

GROMACS Manual. Force fields in GROMACS. GROMACS User manual. [Link]

-

GitHub. (2024). Accelerated Discovery of Small‑Molecule Chemical Chaperones for Transthyretin Amyloidosis via Integrated Deep Generative Modeling, Molecular Dynamics, and Experimental Validation. GitHub. [Link]

-

Barakat, K. H. Molecular Docking Tutorial. University of Alberta. [Link]

-

Aldeghi, M., et al. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]

-

Grel, L., et al. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. [Link]

-

Mangione, P. P., et al. (2014). Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Li, X., et al. (2018). Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Palumbo, F., et al. (2014). In silico analysis of TTR gene (coding and non-coding regions, and interactive network) and its implications in transthyretin-related amyloidosis. Expert Opinion on Biological Therapy. [Link]

-

ResearchGate. Crystal structure of transthyretin (TTR) bound to the natural ligand... ResearchGate. [Link]

-

Klabunde, T., et al. (2000). Rational design of potent human transthyretin amyloid disease inhibitors. Nature Structural & Molecular Biology. [Link]

Sources

- 1. air.unipr.it [air.unipr.it]

- 2. Inhibition of human transthyretin aggregation by non-steroidal anti-inflammatory compounds: a structural and thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico analysis of TTR gene (coding and non-coding regions, and interactive network) and its implications in transthyretin-related amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. [DOCS] **Accelerated Discovery of Small‑Molecule Chemical Chaperones for Transthyretin Amyloidosis via Integrated Deep Generative Modeling, Molecular Dynamics, and Experimental Validation** (Published: 2026-02-09 03:11:23) · GitHub [gist.github.com]

- 6. Native state stabilization by NSAIDs inhibits transthyretin amyloidogenesis from the most common familial disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational design of potent human transthyretin amyloid disease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small Transthyretin (TTR) Ligands as Possible Therapeutic Agents ...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 15. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. AMBER - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. GROMACS Tutorials [mdtutorials.com]

- 23. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. peng-lab.org [peng-lab.org]

- 28. signe.teokem.lu.se [signe.teokem.lu.se]

- 29. bio-protocol.org [bio-protocol.org]

- 30. 34.237.233.138 [34.237.233.138]

An In-depth Technical Guide to the Antimicrobial Potential of 2-(4-Chlorophenyl)-6-fluorobenzoic Acid Analogs

Foreword

The escalating threat of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation anti-infective agents. Among the myriad of molecular frameworks under investigation, halogenated biaryl carboxylic acids have emerged as a promising class of compounds. This technical guide delves into the antimicrobial potential of a specific, yet underexplored, chemical series: 2-(4-Chlorophenyl)-6-fluorobenzoic acid and its analogs. While direct and extensive research on this particular series is nascent, this document synthesizes foundational knowledge from structurally related compounds to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. By examining the synthesis, proposed mechanisms of action, and methodologies for antimicrobial evaluation, this guide aims to catalyze further investigation into this potentially fruitful area of antimicrobial research. We will extrapolate from established principles of medicinal chemistry and microbiology to build a scientifically rigorous framework for the rational design and evaluation of these novel analogs.

Introduction: The Rationale for Investigating 2-(4-Chlorophenyl)-6-fluorobenzoic Acid Analogs

The core structure of 2-(4-Chlorophenyl)-6-fluorobenzoic acid presents a compelling starting point for antimicrobial drug discovery. It is a derivative of biphenyl carboxylic acid, a scaffold known to possess a wide array of biological activities.[1] The strategic placement of halogen atoms—a chlorine and a fluorine—is a key design element. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[2]

The 4-chlorophenyl moiety introduces a degree of lipophilicity and can engage in specific interactions with biological targets. The fluorine atom at the 6-position of the benzoic acid ring can influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity to microbial enzymes or proteins. This guide will explore the synthesis of these analogs, their potential antimicrobial spectrum, and the experimental workflows required to validate their efficacy.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of 2-(4-Chlorophenyl)-6-fluorobenzoic acid and its analogs can be approached through several established synthetic routes. A highly versatile and widely adopted method for the creation of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and efficient means to form a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Proposed Synthetic Protocol via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the 2-(4-Chlorophenyl)-6-fluorobenzoic acid scaffold.

Objective: To synthesize 2-(4-Chlorophenyl)-6-fluorobenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromo-6-fluorobenzoic acid

-

4-Chlorophenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-6-fluorobenzoic acid (1 equivalent) and 4-chlorophenylboronic acid (1.2 equivalents) in the chosen solvent system.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Under the inert atmosphere, add the palladium(0) catalyst (typically 1-5 mol%) and the base (2-3 equivalents).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous phase with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Palladium(0) Catalyst: This is the cornerstone of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the biaryl bond.

-

Base: The base is crucial for the activation of the boronic acid and for neutralizing the acid generated during the catalytic cycle.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is therefore essential for a successful reaction.

Caption: A generalized workflow for the synthesis of 2-(4-Chlorophenyl)-6-fluorobenzoic acid analogs.

Antimicrobial Evaluation: A Step-by-Step Approach

A thorough evaluation of the antimicrobial potential of the synthesized analogs is paramount. This involves a tiered screening process, starting with the determination of the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Protocol for Broth Microdilution Assay:

-

Preparation of Microbial Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Self-Validating System: The inclusion of positive and negative controls is critical for the validation of the assay. The positive control should show clear microbial growth, while the negative control should remain clear.

Caption: The experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-(4-Chlorophenyl)-6-fluorobenzoic acid analogs is not yet available, we can extrapolate from related compound series to propose key structural features that may influence antimicrobial activity.

Table 1: Postulated Structure-Activity Relationships

| Structural Feature | Postulated Impact on Antimicrobial Activity | Rationale from Analogous Compounds |

| 4-Chloro Substituent | May enhance activity against Gram-positive bacteria. | Halogenated phenyl groups are common in potent antibacterial agents and can increase lipophilicity, aiding in membrane penetration. |

| 6-Fluoro Substituent | Could influence the dihedral angle between the phenyl rings, affecting target binding. May also block metabolic degradation. | Fluorine substitution is a common strategy to improve metabolic stability and binding affinity.[3] |

| Carboxylic Acid Group | Essential for activity, likely involved in key interactions with the target. | The acidic proton can participate in hydrogen bonding, and the carboxylate can form ionic interactions. |

| Modifications of the Carboxylic Acid | Esterification or amidation may serve as a prodrug strategy or alter the spectrum of activity. | Derivatives of the carboxylic acid group in other benzoic acid series have shown modulated antimicrobial profiles.[4] |

Putative Mechanisms of Action

The precise molecular targets of 2-(4-Chlorophenyl)-6-fluorobenzoic acid analogs are yet to be elucidated. However, based on their structural similarity to other antimicrobial agents, several potential mechanisms of action can be hypothesized.

Disruption of Bacterial Cell Membranes

The lipophilic nature of the biphenyl scaffold suggests a potential interaction with the bacterial cell membrane. The insertion of these molecules into the lipid bilayer could disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Inhibition of Key Metabolic Enzymes

Many antimicrobial agents function by inhibiting essential bacterial enzymes. Diflunisal, a structurally related difluorophenyl salicylic acid derivative, is known to inhibit cyclooxygenase (COX) enzymes.[5] It is plausible that 2-(4-Chlorophenyl)-6-fluorobenzoic acid analogs could target other critical enzymes in bacterial metabolic pathways.

Caption: Potential mechanisms of antimicrobial action for the target compounds.

Future Directions and Conclusion

The exploration of 2-(4-Chlorophenyl)-6-fluorobenzoic acid analogs as a novel class of antimicrobial agents is a promising avenue of research. This technical guide has provided a foundational framework for their synthesis, antimicrobial evaluation, and the elucidation of their potential mechanisms of action.

Future research should focus on:

-

Synthesis of a diverse library of analogs: Systematic variation of the substituents on both phenyl rings will be crucial for establishing a comprehensive structure-activity relationship.

-

Broad-spectrum antimicrobial screening: Testing against a wider panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is necessary to determine the full antimicrobial spectrum.

-

Mechanism of action studies: Elucidating the precise molecular targets of these compounds will be essential for their rational optimization and development.

-

In vivo efficacy and toxicity studies: Promising candidates from in vitro studies will need to be evaluated in animal models of infection to assess their therapeutic potential and safety profile.

References

-

Rana, K., et al. (2021). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. ResearchGate. [Link]

-

Dings, T. L., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]

-

Kumar, P., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. ResearchGate. [Link]

-

Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]

-

Saeed, A., et al. (2021). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. PubMed. [Link]

-

Szychowska, A., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. PubMed. [Link]

-

Marmon, S., et al. (2022). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. MDPI. [Link]

-

Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. PubMed. [Link]

-

Patel, R., et al. (2012). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. PubMed. [Link]

-

Pop, R., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

Patel, R. B., et al. (2012). (PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. ResearchGate. [Link]

-

Wang, M., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central. [Link]

-

Wikipedia. (n.d.). Diflunisal. Wikipedia. [Link]

-

Szychowska, A., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

-

Marmon, S., et al. (2022). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. MDPI. [Link]

-

Zhong, G.-X., et al. (2009). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. PubMed. [Link]

-

Shen, C. N., et al. (1977). Chemical and Pharmacological Properties of Diflunisal. PubMed. [Link]

-

Küçükgüzel, Ş. G., et al. (2019). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. MDPI. [Link]

-

Bîcu, E., et al. (2021). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

-

Patsnap Synapse. (2023). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap Synapse. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents | MDPI [mdpi.com]

- 2. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

- 4. Diflunisal - Wikipedia [en.wikipedia.org]

- 5. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

Technical Guide: Antitumor Screening of 2-(4-Chlorophenyl)-6-fluorobenzoic Acid Derivatives

Executive Summary

This technical guide outlines the systematic evaluation of 2-(4-chlorophenyl)-6-fluorobenzoic acid (CAS: 1261921-07-6) and its derivatives as potential antitumor agents. This scaffold represents a specific class of halogenated biphenyl-2-carboxylic acids , a chemical space historically rich in bioactive compounds including transthyretin (TTR) stabilizers, NSAIDs (e.g., Diflunisal), and more recently, Dihydroorotate Dehydrogenase (DHODH) inhibitors and Ras-farnesyltransferase modulators.

The unique structural feature of this scaffold is the 2,6-disubstitution pattern on the benzoic acid core. The steric clash between the carboxylic acid, the 6-fluoro group, and the 2-aryl moiety forces the biphenyl system into a twisted, non-planar conformation. This "atropisomeric-like" twist is critical for binding into hydrophobic pockets of enzymes such as DHODH, mimicking the pharmacophore of potent inhibitors like Brequinar.